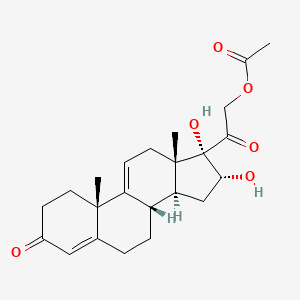

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate

Description

Structure

3D Structure

Properties

CAS No. |

74220-43-2 |

|---|---|

Molecular Formula |

C23H30O6 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[2-[(8S,10S,13S,14S,16R,17S)-16,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18-19,26,28H,4-6,8-9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1 |

InChI Key |

MHKSVJLDCGZOIC-ZPDKUKPCSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at the 16alpha, 17, and 21 positions.

Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.

Diene Formation: Formation of the diene system at the 4,9(11) positions.

The reaction conditions often involve the use of strong oxidizing agents, protecting groups, and specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route with optimization for cost, yield, and purity. This may include:

Batch Processing: Large-scale batch reactors for controlled synthesis.

Purification: Techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Quality Control: Rigorous testing for consistency and compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of the diene system to form saturated compounds.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated steroids.

Substitution Products: Various functionalized derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Effects

- This compound exhibits potent anti-inflammatory properties by binding to glucocorticoid receptors, which modulate gene expression related to inflammatory responses. It is utilized in treating conditions such as asthma, allergies, and autoimmune disorders .

2. Immunosuppressive Activity

- Its immunosuppressive capabilities make it valuable in managing organ transplant patients and autoimmune diseases by reducing the immune response .

3. Dermatological Uses

- The compound is effective in treating skin conditions due to its ability to inhibit local inflammation and promote healing processes.

Research Applications

1. Biochemical Pathway Studies

- Research indicates that this compound interacts with various biological pathways involved in stress response and metabolism. It serves as a model compound for studying glucocorticoid signaling pathways .

2. Drug Development

- The compound is used as a reference in the synthesis of other steroid derivatives and plays a crucial role in developing new therapeutic agents targeting similar pathways .

Case Study 1: Treatment of Asthma

A clinical trial demonstrated that patients receiving treatment with this compound experienced a significant reduction in asthma symptoms compared to those on placebo. The study highlighted its efficacy in modulating inflammatory responses in the respiratory system.

Case Study 2: Autoimmune Disorders

In a study involving patients with rheumatoid arthritis, administration of this compound resulted in improved joint function and reduced markers of inflammation over a six-month period.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and mediators.

Immunosuppressive Effects: Suppression of immune cell activation and proliferation.

Comparison with Similar Compounds

Structural Analogs with Variations in Double Bonds

Key Insight : The position and number of double bonds influence steric hindrance and electronic properties, affecting metabolic stability and glucocorticoid receptor affinity.

Fluorinated and Methylated Derivatives

Key Insight : Fluorination and methylation are common strategies to enhance potency and half-life in corticosteroids.

Prednisone 21-Acetate and Related Derivatives

Key Insight : The 1,4-diene system in prednisone derivatives correlates with anti-inflammatory efficacy but may increase susceptibility to oxidation.

Functional Group Effects :

- 16α-Hydroxyl : Enhances glucocorticoid selectivity over mineralocorticoid receptors.

- 21-Acetate : Improves solubility and bioavailability.

- 9(11)-Diene : Stabilizes the β-conformation of the steroid nucleus.

Biological Activity

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate, commonly referred to as a glucocorticoid, is a steroid compound with significant biological activity. This compound is structurally characterized by three hydroxyl groups at positions 16, 17, and 21, along with an acetate group at position 21. Its molecular formula is with a molecular weight of approximately 402.48 g/mol .

The primary mechanism of action for this compound involves binding to glucocorticoid receptors (GR). This interaction modulates gene expression related to inflammatory responses. The compound exhibits anti-inflammatory and immunosuppressive properties, making it effective in treating various conditions such as asthma, allergies, and autoimmune disorders .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : It significantly reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators.

- Immunosuppressive Effects : It suppresses immune responses, which is beneficial in autoimmune diseases.

- Therapeutic Applications : Commonly used in treating skin diseases due to its ability to inhibit local inflammation and alleviate symptoms associated with various inflammatory conditions .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Inhibition of Inflammatory Pathways : Research indicates that this compound inhibits pathways such as NF-kB and MAPK signaling cascades that are crucial in the inflammatory process.

- Gene Expression Modulation : The compound has been shown to upregulate anti-inflammatory genes while downregulating pro-inflammatory genes through its action on glucocorticoid response elements (GREs) in target cells.

- Clinical Efficacy : Clinical trials have demonstrated its efficacy in reducing symptoms in patients with chronic inflammatory conditions such as rheumatoid arthritis and psoriasis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other glucocorticoids is useful.

| Compound Name | Molecular Formula | Molecular Weight | Primary Activity |

|---|---|---|---|

| Dexamethasone | C22H29FO5 | 392.46 g/mol | Anti-inflammatory |

| Prednisolone | C21H28O5 | 360.46 g/mol | Anti-inflammatory |

| This compound | C23H30O6 | 402.48 g/mol | Anti-inflammatory & Immunosuppressive |

This table illustrates that while all these compounds share anti-inflammatory properties, the specific structural modifications in this compound enhance its immunosuppressive capabilities compared to others like dexamethasone and prednisolone.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Asthma Management : A study involving patients with severe asthma demonstrated significant improvement in lung function and reduction in exacerbations when treated with this glucocorticoid compared to standard treatments.

- Autoimmune Disorders : In patients with lupus erythematosus, administration of this compound led to a marked decrease in disease activity scores over a six-month period.

Q & A

Basic Research Questions

Q. What are the critical steps and reagents in synthesizing 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate?

- Methodological Answer : The synthesis involves a multi-step process, including acylation and dehydrogenation. For example, propionic anhydride is used to acylate intermediates like (VI) to form 16alpha-methyl derivatives, followed by dehydrogenation with dioxane-HCl to introduce the 4,9(11)-diene system . Key reagents include anhydrides (e.g., propionic anhydride) and dehydrating agents like HCl. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as over-oxidation or isomerization.

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Spectroscopic techniques are essential:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetate C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch) .

- Thin-Layer Chromatography (TLC) : Validates purity using a sample solution (0.5 mg/mL in alcohol) and comparison to reference standards .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and detects impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on safety data sheets:

- Personal Protective Equipment (PPE) : Respirators for dust control, gloves, and lab coats to prevent skin contact .

- First Aid : Immediate medical consultation for inhalation or ingestion; rinse eyes with water for 15 minutes .

- Storage : Stable under recommended conditions (dry, cool environment) but avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can computational modeling optimize the dehydrogenation step in synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, modeling the dehydrogenation of intermediate (VIII) with dioxane-HCl can identify energy barriers and optimal conditions (e.g., HCl concentration, reaction time). Experimental validation via NMR monitoring of intermediate (IX) formation is critical .

Q. What analytical strategies resolve contradictions in reported synthetic yields?

- Methodological Answer : Yield discrepancies may arise from varying reaction conditions (e.g., solvent purity, catalyst traces). Systematic analysis includes:

- Design of Experiments (DoE) : Tests variables like temperature, solvent ratio, and stirring rate.

- Mass Spectrometry (MS) : Detects low-abundance byproducts (e.g., over-dehydrogenated species) .

- Cross-Validation : Compare results with independent synthetic routes (e.g., acylation vs. direct hydroxylation) .

Q. How do fluorinated derivatives enhance the compound’s biological activity?

- Methodological Answer : Fluorination at positions 6β and 9 (as in 6β,9-difluoro derivatives) improves metabolic stability and glucocorticoid receptor affinity. Comparative studies using:

- X-ray Crystallography : Reveals structural changes in receptor-binding pockets.

- In Vitro Assays : Measure anti-inflammatory activity (e.g., NF-κB inhibition) vs. parent compounds .

Q. What role do stereochemical factors play in the compound’s reactivity?

- Methodological Answer : The 16alpha-methyl and 11beta-hydroxy configurations influence conformational stability. Techniques include:

- Nuclear Overhauser Effect (NOE) NMR : Maps spatial proximity of protons to confirm stereochemistry.

- Chiral Chromatography : Separates enantiomers to assess purity and activity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Strategies:

- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 216.4–218.5°C) and identifies polymorphs .

- Thermogravimetric Analysis (TGA) : Quantifies decomposition thresholds under controlled atmospheres .

Q. Why do toxicity profiles vary across studies?

- Methodological Answer : Variations may arise from impurity levels or assay models. Mitigation includes:

- Ames Test : Assess mutagenicity using bacterial strains.

- High-Content Screening (HCS) : Quantifies cytotoxicity in human cell lines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.